Diethyl tert-butylmethylmalonate
Overview
Description
Diethyl tert-butylmethylmalonate is an organic compound with the molecular formula C11H20O4. It is a diester of malonic acid, where the hydrogen atoms on the central carbon are replaced by tert-butyl and methyl groups. This compound is used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl tert-butylmethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Diethyl tert-butylmethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the central carbon atom using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates decarboxylation.
Major Products Formed:
Alkylation: Substituted malonates.
Hydrolysis: Diethyl malonic acid.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl tert-butylmethylmalonate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl tert-butylmethylmalonate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the tert-butyl and methyl groups.
Dimethyl malonate: Another ester of malonic acid with two methyl groups instead of ethyl groups.
Di-tert-butyl malonate: A similar compound with two tert-butyl groups instead of ethyl and methyl groups.
Uniqueness: Diethyl tert-butylmethylmalonate is unique due to the presence of both tert-butyl and methyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its simpler counterparts.
Properties
IUPAC Name |
diethyl 2-tert-butyl-2-methylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7-15-9(13)12(6,11(3,4)5)10(14)16-8-2/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBUHAGPHYJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201390 | |
Record name | Diethyl tert-butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53268-44-3 | |
Record name | Diethyl tert-butylmethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053268443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl tert-butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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